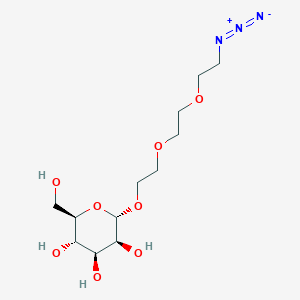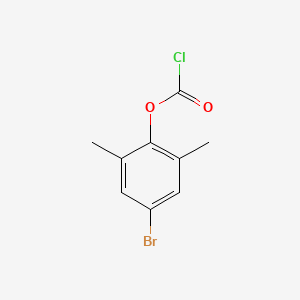
2,6-Dimethyl-3'-fluorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-3'-fluorobenzophenone (2,6-DMFBP) is an organic compound belonging to the class of aromatic compounds known as benzophenones. It is a colorless solid which is insoluble in water and has a molecular weight of 238.22 g/mol. It is used in a variety of applications, including synthesis of other organic compounds, as a reagent in organic reactions, and as an intermediate in the production of pharmaceuticals. 2,6-DMFBP is also used as a fluorescent indicator in the analysis of organic compounds.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-3'-fluorobenzophenone is not well understood. However, it is believed that its aromatic nature allows it to interact with other molecules through π-π interactions, which are interactions between the pi orbitals of two molecules. These interactions allow the molecule to form strong bonds with other molecules, which makes it useful in a variety of applications.
Biochemical and Physiological Effects
2,6-Dimethyl-3'-fluorobenzophenone has not been extensively studied for its biochemical and physiological effects. However, it is known to be a skin irritant and can cause eye irritation if it comes into contact with the eyes. It is also known to be toxic if ingested, so it should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dimethyl-3'-fluorobenzophenone has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to obtain compound, and it is soluble in most organic solvents. Additionally, it is stable at room temperature and is not easily degraded by light or air. However, it is not very soluble in water and is toxic if ingested, so it should be handled with care in the laboratory.
Orientations Futures
There are several potential future directions for research involving 2,6-Dimethyl-3'-fluorobenzophenone. These include further studies on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done on its use as a fluorescent indicator in the analysis of organic compounds, as well as its use in the synthesis of other organic compounds and pharmaceuticals. Finally, further studies could be done to explore its potential applications in the field of medicine.
Méthodes De Synthèse
2,6-Dimethyl-3'-fluorobenzophenone can be synthesized through several different methods. One of the most common methods is the Friedel-Crafts acylation of 2,6-dimethylphenol with 3-fluorobenzoyl chloride. This reaction occurs in the presence of an aluminum chloride catalyst and yields 2,6-Dimethyl-3'-fluorobenzophenone as the major product. Other methods of synthesis involve the use of other reagents such as bromine and iodine, as well as other catalysts such as zinc chloride and cuprous chloride.
Applications De Recherche Scientifique
2,6-Dimethyl-3'-fluorobenzophenone has been used in a variety of scientific research applications. It has been used as a fluorescent indicator in the analysis of organic compounds. It has also been used in the synthesis of other organic compounds, such as 2,6-dichlorobenzophenone and 2,6-dibromobenzophenone. Additionally, it has been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug flufenamic acid.
Propriétés
IUPAC Name |
(2,6-dimethylphenyl)-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-5-3-6-11(2)14(10)15(17)12-7-4-8-13(16)9-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIBGLRRUSOFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3'-fluorobenzophenone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B6317797.png)

![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)

![Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317820.png)
![5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6317822.png)

![4-(5-Carbamoyl-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6317840.png)
![Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317844.png)



